molecular formula C12H24N2O2S B10975243 3,3'-sulfanediylbis(N-propylpropanamide)

3,3'-sulfanediylbis(N-propylpropanamide)

Cat. No.: B10975243
M. Wt: 260.40 g/mol
InChI Key: IYYJPKYLRIQPFQ-UHFFFAOYSA-N
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Description

N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a propyl group, a carbamoyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of propylamine with a suitable acyl chloride to form the corresponding amide This intermediate is then reacted with a thiol compound to introduce the sulfanyl group

Industrial Production Methods

Industrial production of N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-3-{[2-(Butylcarbamoyl)ethyl]sulfanyl}propanamide
  • N-Ethyl-3-{[2-(Ethylcarbamoyl)ethyl]sulfanyl}propanamide

Uniqueness

N-PROPYL-3-{[2-(PROPYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

3-[3-oxo-3-(propylamino)propyl]sulfanyl-N-propylpropanamide

InChI

InChI=1S/C12H24N2O2S/c1-3-7-13-11(15)5-9-17-10-6-12(16)14-8-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

IYYJPKYLRIQPFQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCSCCC(=O)NCCC

Origin of Product

United States

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